molecular formula C23H21BrO4 B5227740 2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate

2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate

Cat. No. B5227740
M. Wt: 441.3 g/mol
InChI Key: MSTIFNHXQYWWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Boc-4-bromo-D-phenylalanine or Boc-D-4-bromophenylalanine. It is a derivative of D-phenylalanine, an amino acid that is commonly found in proteins.

Mechanism of Action

The exact mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate is not well understood. However, it is believed to act as a competitive inhibitor of certain enzymes that are involved in the biosynthesis of proteins.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to induce apoptosis (programmed cell death) in these cells. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate is its versatility as a building block for the synthesis of various peptides and peptidomimetics. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving 2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate. One direction is the development of more potent and selective inhibitors of the enzymes that are targeted by this compound. Another direction is the exploration of the anti-inflammatory and analgesic effects of this compound, which could lead to the development of new drugs for the treatment of pain and inflammation. Additionally, this compound could be used as a probe to study the binding of proteins to small molecules, which could lead to the discovery of new drug targets.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate involves several steps. The first step is the protection of the carboxylic acid group of D-phenylalanine with a Boc (tert-butyloxycarbonyl) group. The second step is the bromination of the phenyl ring using N-bromosuccinimide (NBS) as a reagent. The third step is the coupling of the protected D-phenylalanine with 4-[(1-hydroxycyclohexyl)ethynyl]benzoic acid using standard peptide coupling reagents. The final step is the removal of the Boc group using trifluoroacetic acid (TFA) to obtain the desired product.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate has several potential applications in scientific research. It has been used as a building block for the synthesis of various peptides and peptidomimetics. It has also been used as a probe to study the binding of proteins to small molecules.

properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-[2-(1-hydroxycyclohexyl)ethynyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrO4/c24-20-10-8-18(9-11-20)21(25)16-28-22(26)19-6-4-17(5-7-19)12-15-23(27)13-2-1-3-14-23/h4-11,27H,1-3,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTIFNHXQYWWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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